

An In-depth Technical Guide on the Solubility and Stability of Vinyl Glyoxal

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Compound of Interest

Compound Name: 3-Butenal, 2-oxo-

Cat. No.: B3048451

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Disclaimer: Direct experimental data on vinyl glyoxal is scarce in publicly available literature. The following guide is based on the known properties of structurally related compounds, namely glyoxal, methylglyoxal, and acrolein (an α,β -unsaturated aldehyde). The information provided should be considered as an educated inference and a starting point for experimental investigation.

Introduction to Vinyl Glyoxal

Vinyl glyoxal (systematic name: but-1-ene-3,4-dione) is a dicarbonyl compound containing both a vinyl group and a glyoxal moiety. This unique combination of functional groups suggests a high degree of reactivity and specific solubility characteristics. As an α,β -unsaturated dicarbonyl compound, it is expected to be a potent electrophile, susceptible to nucleophilic attack at both the carbonyl carbons and the β -carbon of the vinyl group. Its properties are of interest to researchers in atmospheric chemistry, toxicology, and synthetic organic chemistry.

Physicochemical Properties

The physicochemical properties of vinyl glyoxal can be inferred from its constituent functional groups. The presence of two polar carbonyl groups suggests significant water solubility, while the nonpolar vinyl group may confer some solubility in organic solvents.

Table 1: Inferred Physicochemical Properties of Vinyl Glyoxal and Related Compounds

Property	Vinyl Glyoxal (Inferred)	Glyoxal	Methylglyoxal	Acrolein
Molecular Formula	C4H4O2	C2H2O2	C3H4O2	C3H4O
Molecular Weight	84.07 g/mol	58.04 g/mol	72.06 g/mol	56.06 g/mol
Appearance	Likely a colorless to yellow liquid	Yellow liquid, green vapor[1]	Clear yellow, slightly viscous liquid[2][3]	Colorless to yellow liquid[4][5]
Boiling Point	Estimated to be higher than acrolein due to increased molecular weight and polarity	51 °C[1]	72 °C[6]	53 °C[7]
Melting Point	N/A (likely unstable at low temperatures)	15 °C[1]	-16 °C[6]	-88 °C[7]
Water Solubility	Expected to be high	Soluble[1]	>10 g/100 mL at 17°C[2][3]	208 g/kg at 20°C
LogP	Estimated to be < 0	-1.14 (estimated)	-1.28 (estimated)	-0.01[4]

Solubility Profile

Based on the principle of "like dissolves like," the polarity of vinyl glyoxal will govern its solubility.[8][9]

Aqueous Solubility

The two carbonyl groups in vinyl glyoxal are expected to form hydrogen bonds with water molecules, leading to high aqueous solubility.[6] Like glyoxal and methylglyoxal, it is anticipated to exist in equilibrium with its hydrated forms (mono- and dihydrate) in aqueous solutions.[1][2][10]

Organic Solvent Solubility

Vinyl glyoxal is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetonitrile.^{[6][11]} Its solubility in nonpolar solvents like hexane is likely to be limited.

Table 2: Inferred Solubility of Vinyl Glyoxal

Solvent	Predicted Solubility	Rationale
Water	High	Formation of hydrogen bonds and hydrates. ^{[1][6]}
Ethanol	High	Polar protic solvent, capable of hydrogen bonding.
Methanol	High	Polar protic solvent, capable of hydrogen bonding.
Acetonitrile	Moderate to High	Polar aprotic solvent.
Acetone	Moderate to High	Polar aprotic solvent.
Dichloromethane	Moderate	Moderately polar solvent.
Hexane	Low	Nonpolar solvent.

Stability Profile

Vinyl glyoxal is predicted to be a highly reactive and unstable molecule. Its stability will be influenced by factors such as pH, temperature, light, and the presence of other chemical species.

pH-Dependent Stability

The stability of vinyl glyoxal is expected to be highly dependent on pH. In aqueous solutions, aldehydes can undergo various reactions that are catalyzed by acids or bases.^[2]

- Acidic Conditions (pH < 4): Reasonably stable, though hydration of the carbonyl groups will occur.

- Neutral to Mildly Acidic Conditions (pH 4-7): Susceptible to hydration and potentially polymerization.
- Alkaline Conditions (pH > 7): Highly unstable. Expected to undergo rapid polymerization, aldol-type condensation reactions, and potentially Cannizzaro-type reactions.[12]

Thermal and Photochemical Stability

Exposure to heat and light is expected to promote the polymerization of vinyl glyoxal, similar to acrolein.[5] The vinyl group makes it susceptible to free-radical polymerization. For stabilization, inhibitors such as hydroquinone are often used for related compounds like acrolein.[13][14]

Reactivity and Degradation Pathways

Vinyl glyoxal, as an α,β -unsaturated dicarbonyl compound, has multiple reactive sites.

- Hydration and Oligomerization: In aqueous solutions, the carbonyl groups will likely hydrate to form gem-diols, which can then oligomerize.[1]
- Michael Addition: The β -carbon of the vinyl group is electrophilic and susceptible to conjugate addition (Michael addition) by nucleophiles such as thiols (e.g., glutathione in a biological context).
- Aldol Condensation: In the presence of a base, the α -protons may be abstracted, leading to the formation of an enolate that can participate in aldol-type condensation reactions.[12]
- Diels-Alder Reactions: The conjugated system can act as a dienophile in Diels-Alder reactions.[7]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of vinyl glyoxal.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To quantitatively determine the solubility of vinyl glyoxal in water.

Materials:

- Vinyl glyoxal
- Deionized water
- 20 mL screw-cap vials
- Orbital shaker with temperature control
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Syringes and 0.22 μm syringe filters

Procedure:

- Add an excess amount of vinyl glyoxal to a series of vials containing a known volume of deionized water.
- Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 $^{\circ}\text{C}$).
- Equilibrate the samples for 24 hours to ensure saturation.
- After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow for phase separation.
- Carefully withdraw an aliquot of the aqueous supernatant using a syringe and immediately filter it through a 0.22 μm syringe filter into a clean vial.
- Dilute the filtered solution with a known volume of deionized water.
- Analyze the diluted solution by HPLC-UV to determine the concentration of vinyl glyoxal. A pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) may be necessary for

sensitive detection.^[15]

- Calculate the original concentration in the saturated solution to determine the aqueous solubility.

Assessment of pH-Dependent Stability

Objective: To evaluate the stability of vinyl glyoxal at different pH values over time.

Materials:

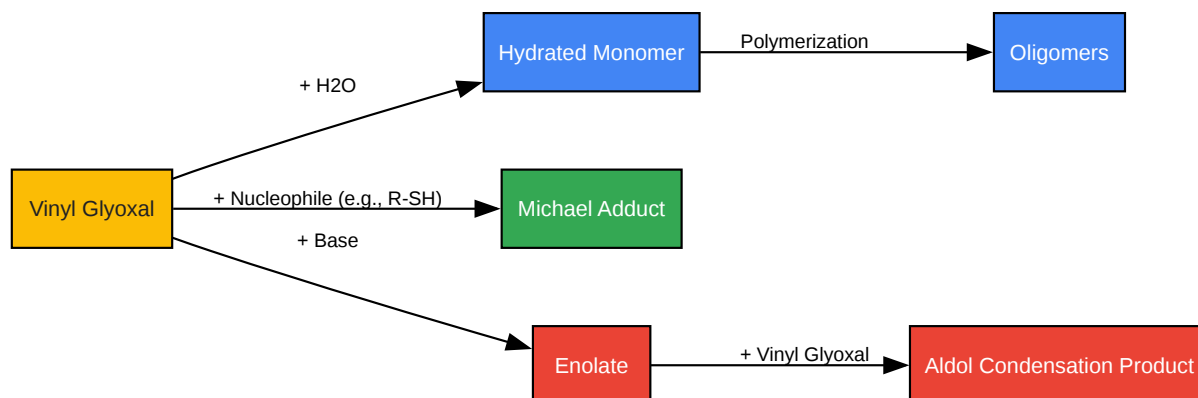
- Vinyl glyoxal stock solution
- Buffer solutions (pH 4, 7, and 9)
- Constant temperature incubator or water bath
- HPLC-UV system
- Autosampler vials

Procedure:

- Prepare a dilute solution of vinyl glyoxal in each of the buffer solutions (pH 4, 7, and 9).
- Dispense aliquots of each solution into separate autosampler vials.
- Place the vials in a constant temperature incubator (e.g., 25 °C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each pH series and immediately analyze its contents by HPLC-UV to quantify the remaining vinyl glyoxal.
- Plot the concentration of vinyl glyoxal as a function of time for each pH.
- Determine the degradation rate constant and half-life at each pH by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualizations

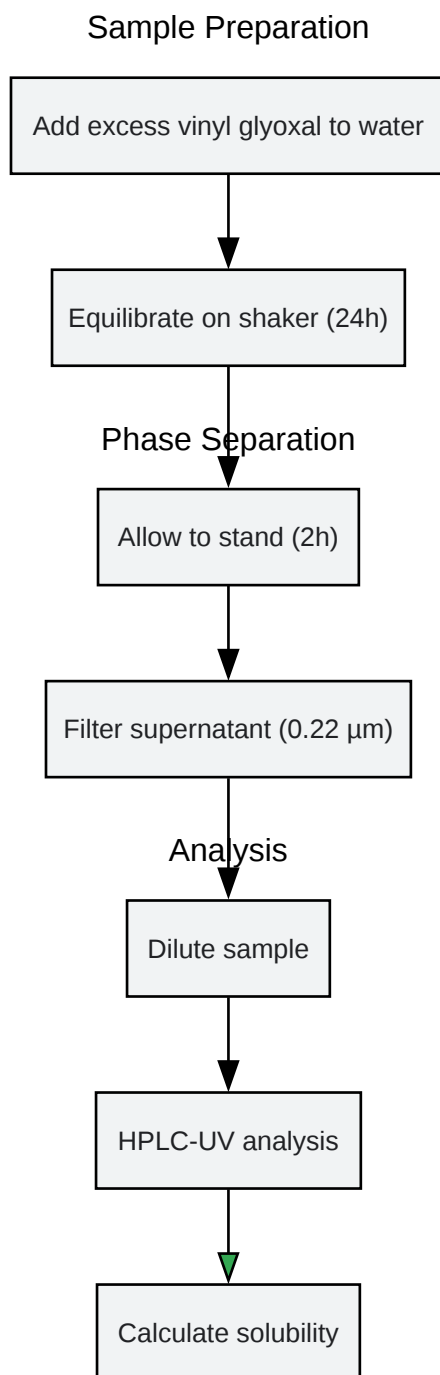
Signaling Pathways and Reactivity



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Caption: Inferred reactivity pathways of vinyl glyoxal.

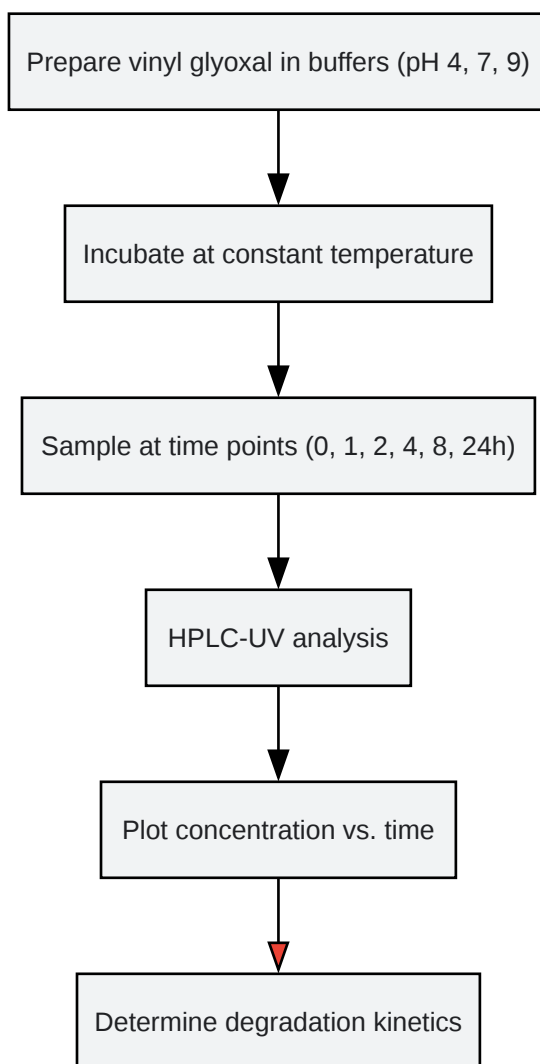
Experimental Workflow for Solubility Determination



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Caption: Workflow for aqueous solubility determination.

Experimental Workflow for Stability Assessment



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Caption: Workflow for pH-dependent stability assessment.

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